molecular formula C13H15NO2S B2490073 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid CAS No. 952959-50-1

5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid

Cat. No. B2490073
CAS RN: 952959-50-1
M. Wt: 249.33
InChI Key: OWLWEMBSINVAHN-UHFFFAOYSA-N
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Description

The compound “5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid” is a complex organic molecule that contains a thiophene ring, a pyrrole ring, and a carboxylic acid group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The isopropyl and methyl groups are alkyl substituents, which are common in organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyrrole rings, the introduction of the isopropyl and methyl groups, and the addition of the carboxylic acid group. One possible method could involve the reaction of a suitable thiophene derivative with a pyrrole derivative in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The thiophene and pyrrole rings would likely be planar, due to the presence of conjugated pi bonds. The isopropyl and methyl groups would add some degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The thiophene and pyrrole rings could potentially undergo electrophilic aromatic substitution reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could explore potential applications for this compound in various fields, such as medicine or materials science. Further studies could also investigate the compound’s properties and behavior under different conditions .

properties

IUPAC Name

4-methyl-5-propan-2-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-8(2)11-9(3)10(13(15)16)12(17-11)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLWEMBSINVAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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